tert-Butyl quinolin-6-ylcarbamate
Overview
Description
tert-Butyl quinolin-6-ylcarbamate is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound The Boc (tert-butoxycarbonyl) group is a protecting group for amines, which is commonly used in organic synthesis to protect the amino group from unwanted reactions during the synthesis process
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl quinolin-6-ylcarbamate typically involves the protection of the amino group on quinoline. One common method is the reaction of quinoline with Boc anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The Boc-protected amino group is then introduced at the 6-position of the quinoline ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl quinolin-6-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic reagents are commonly employed.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
tert-Butyl quinolin-6-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties, such as light-emitting diodes and photovoltaic cells.
Mechanism of Action
The mechanism of action of tert-Butyl quinolin-6-ylcarbamate involves its interaction with specific molecular targets. The Boc-protected amino group allows for selective reactions at other positions on the quinoline ring, making it a versatile intermediate in organic synthesis. The compound can interact with enzymes and receptors in biological systems, leading to various pharmacological effects.
Comparison with Similar Compounds
Quinoline: The parent compound, which lacks the Boc-protected amino group.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoxaline: Another nitrogen-containing heterocyclic compound with similar chemical properties.
Uniqueness: tert-Butyl quinolin-6-ylcarbamate is unique due to the presence of the Boc-protected amino group, which provides additional stability and selectivity in chemical reactions
Properties
IUPAC Name |
tert-butyl N-quinolin-6-ylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-11-6-7-12-10(9-11)5-4-8-15-12/h4-9H,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBIAZNDFPUJFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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